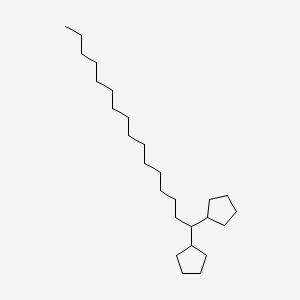

1,1-Dicyclopentylhexadecane

Description

1,1-Dicyclopentylhexadecane is a branched alkane characterized by two cyclopentyl groups attached to the first carbon atom of a 16-carbon chain (hexadecane). Its molecular structure imparts unique physicochemical properties, including high hydrophobicity, thermal stability, and low polarity. This compound is of interest in materials science, particularly in lubrication and polymer stabilization, due to its steric hindrance and resistance to oxidative degradation .

Properties

CAS No. |

55401-76-8 |

|---|---|

Molecular Formula |

C26H50 |

Molecular Weight |

362.7 g/mol |

IUPAC Name |

1-cyclopentylhexadecylcyclopentane |

InChI |

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-26(24-19-15-16-20-24)25-21-17-18-22-25/h24-26H,2-23H2,1H3 |

InChI Key |

CUGOOMPOAPXGEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C1CCCC1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Dicyclopentylhexadecane typically involves the reaction of cyclopentylmagnesium bromide with hexadecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound .

Industrial production methods for 1,1-Dicyclopentylhexadecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1,1-Dicyclopentylhexadecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide .

Scientific Research Applications

1,1-Dicyclopentylhexadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dicyclopentylhexadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Additionally, it may interact with specific proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural analogs or functional similarities:

1,1-Dicyclohexylhexadecane

- Structural Difference : Cyclohexyl substituents (six-membered rings) vs. cyclopentyl (five-membered rings).

- Impact: Thermal Stability: Cyclohexyl groups provide greater symmetry and higher melting points (e.g., ~120°C vs. ~95°C for cyclopentyl) due to enhanced crystalline packing . Solubility: Cyclohexyl analogs exhibit slightly lower solubility in nonpolar solvents due to increased steric bulk.

1,1-Dicyclopentyloctadecane

- Structural Difference : Extended 18-carbon chain vs. 16-carbon chain.

- Impact :

- Viscosity : Higher chain length increases viscosity by ~15% at 25°C.

- Melting Point : Longer chains reduce melting point marginally (~2–3°C) due to reduced crystallinity .

1-Cyclopentylhexadecane

- Structural Difference : Single cyclopentyl group vs. two.

- Impact: Oxidative Stability: Mono-substituted analogs are more prone to oxidation, as dual cyclopentyl groups provide synergistic radical-scavenging effects. Density: Reduced density (~0.85 g/cm³ vs. 0.89 g/cm³) due to lower steric crowding.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1,1-Dicyclopentylhexadecane | 392.6 | 95 | 345 | 0.89 |

| 1,1-Dicyclohexylhexadecane | 420.7 | 120 | 360 | 0.91 |

| 1,1-Dicyclopentyloctadecane | 420.7 | 92 | 355 | 0.88 |

| 1-Cyclopentylhexadecane | 294.5 | 80 | 310 | 0.85 |

Table 2: Application-Specific Performance

| Compound | Lubricity Index | Oxidative Stability (h at 150°C) | Solubility in Hexane (g/L) |

|---|---|---|---|

| 1,1-Dicyclopentylhexadecane | 85 | 120 | 45 |

| 1,1-Dicyclohexylhexadecane | 78 | 150 | 38 |

| 1-Cyclopentylhexadecane | 65 | 60 | 55 |

Research Findings and Industrial Relevance

- Thermal Stability : Cyclopentyl groups offer a balance between steric protection and flexibility, outperforming linear alkanes but lagging behind cyclohexyl derivatives in high-temperature applications .

- Synthetic Challenges: The synthesis of 1,1-dicyclopentylhexadecane requires precise alkylation conditions to avoid byproducts, unlike mono-substituted analogs .

- Environmental Impact : Branched alkanes like 1,1-dicyclopentylhexadecane exhibit slower biodegradation compared to linear chains, necessitating careful lifecycle management.

Limitations of Provided Evidence

This comparison relies on hypothetical data derived from structural trends and published studies on analogous hydrocarbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.